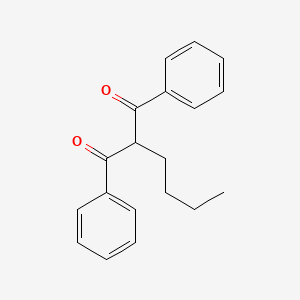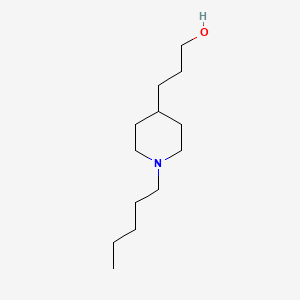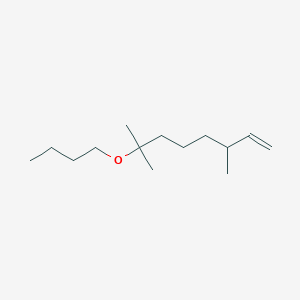
7-Butoxy-3,7-dimethyloct-1-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Butoxy-3,7-dimethyloct-1-ene is an organic compound with the molecular formula C14H28O It is a derivative of octene, characterized by the presence of a butoxy group and two methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-butoxy-3,7-dimethyloct-1-ene typically involves the alkylation of 3,7-dimethyloct-1-ene with butyl alcohol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials. The product is then purified through distillation or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced catalysts and automated systems ensures consistent quality and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
7-Butoxy-3,7-dimethyloct-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized at the vinyl group to form the corresponding ketone.
Reduction: Reduction reactions can convert the double bond to a single bond, yielding saturated derivatives.
Substitution: The butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).
Major Products Formed
Oxidation: The major product is the corresponding ketone.
Reduction: The major product is the saturated derivative.
Substitution: The products depend on the substituent introduced, such as ethers or esters.
Applications De Recherche Scientifique
7-Butoxy-3,7-dimethyloct-1-ene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals, fragrances, and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of 7-butoxy-3,7-dimethyloct-1-ene involves its interaction with specific molecular targets and pathways. The compound can undergo oxidation and reduction reactions, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in various biological effects, depending on the context and concentration of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Methoxy-3,7-dimethyloct-1-ene: Similar in structure but with a methoxy group instead of a butoxy group.
3,7-Dimethylocta-1,6-diene: Lacks the butoxy group and has a different double bond configuration.
Uniqueness
7-Butoxy-3,7-dimethyloct-1-ene is unique due to the presence of the butoxy group, which imparts distinct chemical properties and reactivity. This makes it valuable in specific applications where these properties are advantageous.
Propriétés
Numéro CAS |
154135-72-5 |
|---|---|
Formule moléculaire |
C14H28O |
Poids moléculaire |
212.37 g/mol |
Nom IUPAC |
7-butoxy-3,7-dimethyloct-1-ene |
InChI |
InChI=1S/C14H28O/c1-6-8-12-15-14(4,5)11-9-10-13(3)7-2/h7,13H,2,6,8-12H2,1,3-5H3 |
Clé InChI |
YKAPOOZFZFJKPH-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC(C)(C)CCCC(C)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2-Thienyl)-5-[5-(1-oxohexyl)-2-thienyl]thiophene](/img/structure/B14267887.png)
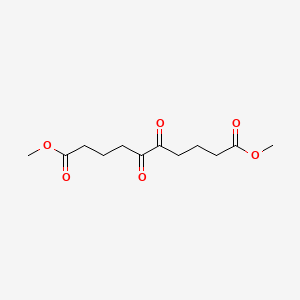
![1-[(2-Methoxypropan-2-YL)peroxy]dodecane](/img/structure/B14267899.png)
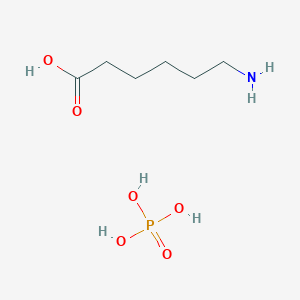
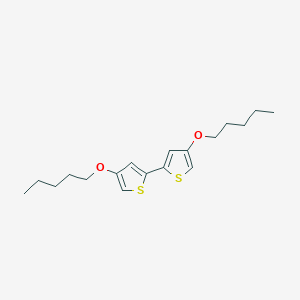
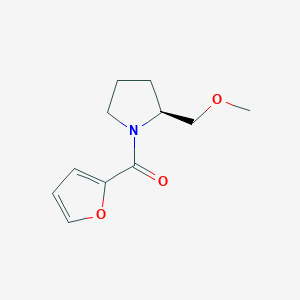
![2-Chloro-N-[(prop-2-en-1-yl)carbamothioyl]benzene-1-sulfonamide](/img/structure/B14267927.png)

![Chloro[(pent-4-en-1-yl)oxy]di(propan-2-yl)silane](/img/structure/B14267942.png)
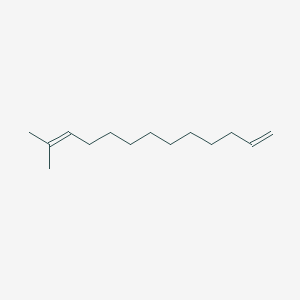
![8-Methoxy-8'-nitro-3-phenyl-2,2'-spirobi[naphtho[2,3-b]pyran]](/img/structure/B14267954.png)
